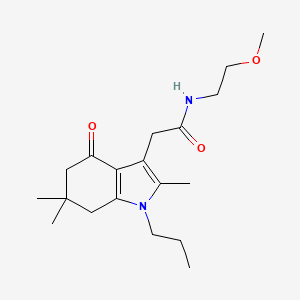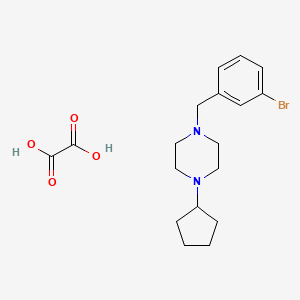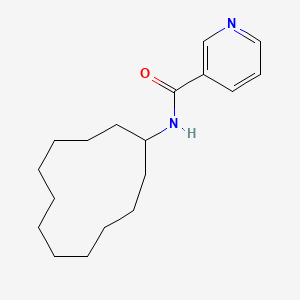
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(3-nitrophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(3-nitrophenyl)-1,3-thiazole, commonly known as DNTT, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications in various fields. DNTT is a thiazole-based compound that contains a benzodioxin moiety and a nitrophenyl group.
Mécanisme D'action
The mechanism of action of DNTT is not fully understood. However, it is believed that DNTT acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. DNTT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DNTT has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DNTT has been shown to have both biochemical and physiological effects. In vitro studies have shown that DNTT can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DNTT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that DNTT can reduce tumor growth in mice models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DNTT in lab experiments include its high purity, stability, and availability. DNTT is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using DNTT in lab experiments include its low solubility in common solvents, which can limit its use in certain applications. DNTT is also relatively expensive compared to other organic compounds, which can limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on DNTT. One potential direction is to further investigate its potential applications in organic electronics, particularly in the development of high-performance OFETs and DSSCs. Another potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of DNTT and to identify potential targets for its use in various applications.
Méthodes De Synthèse
The synthesis of DNTT involves a multi-step process that requires several reagents and conditions. The first step involves the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thioamide to form the corresponding thiazole intermediate. The second step involves the nitration of the phenyl group using nitric acid and sulfuric acid. The final step involves the cyclization of the thiazole intermediate with the nitrophenyl group using a dehydrating agent such as phosphorus oxychloride. The overall yield of the synthesis is around 20-30%.
Applications De Recherche Scientifique
DNTT has shown potential applications in various fields of research. In the field of organic electronics, DNTT has been studied as a potential material for organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability. DNTT has also been studied as a potential photosensitizer for dye-sensitized solar cells (DSSCs) due to its high absorption coefficient and low recombination rate. In the field of medicinal chemistry, DNTT has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-19(21)12-5-3-4-11(8-12)17-18-13(10-24-17)16-9-22-14-6-1-2-7-15(14)23-16/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWYBZRZWNQZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)-2-oxoethyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997901.png)

![({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)methyl[(3-methyl-5-isoxazolyl)methyl]amine](/img/structure/B4997909.png)


![2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4997938.png)
![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![1-(2-chlorophenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997952.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4997955.png)
![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![(3S*)-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B4997974.png)